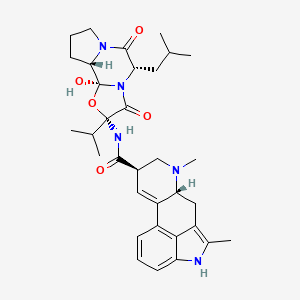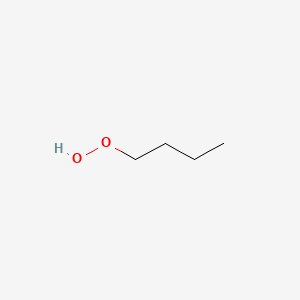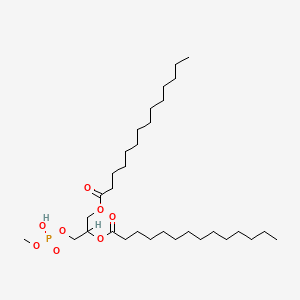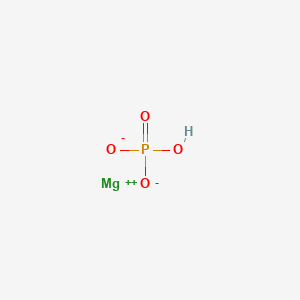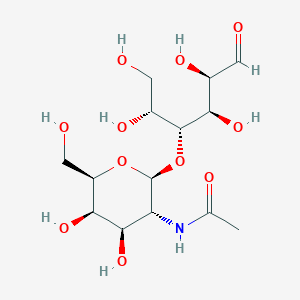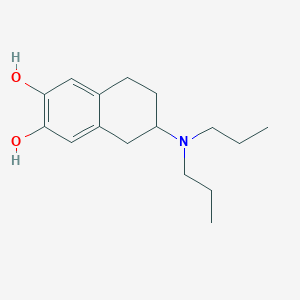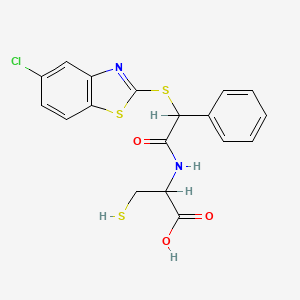
2-羟基戊二酸
概述
描述
?-羟基戊二酸,也称为2-羟基戊二酸,是戊二酸的一种α-羟基酸形式。它是一种二羧酸,化学式为C5H8O5。 该化合物因其独特的性质和在各种生化途径中的作用,在生物学和工业领域都具有重要意义 .
科学研究应用
?-羟基戊二酸在科学研究中有许多应用:
作用机制
?-羟基戊二酸通过各种分子靶点和途径发挥作用。 在人类中,它由羟基酸-酮酸转氢酶形成,并可以通过2-羟基戊二酸脱氢酶转化为α-酮戊二酸 . 该化合物可以抑制依赖于α-酮戊二酸的酶,从而导致基因表达发生改变,并可能导致肿瘤发生 .
安全和危害
未来方向
Uncovering further molecular metabolism details specific for given cancer cell types and sequence-specific epigenetic alternations will lead to the design of diagnostic approaches, not only for predicting patients’ prognosis or uncovering metastases and tumor remissions but also for early diagnostics .
生化分析
Biochemical Properties
2-Hydroxyglutaric acid plays a significant role in biochemical reactions, particularly in the tricarboxylic acid (TCA) cycle. In humans, 2-hydroxyglutaric acid is formed by the action of hydroxyacid-oxoacid transhydrogenase. It can be converted to alpha-ketoglutaric acid through the action of 2-hydroxyglutarate dehydrogenase, which includes two enzymes: D-2-hydroxyglutarate dehydrogenase and L-2-hydroxyglutarate dehydrogenase . These enzymes are crucial for maintaining the balance between 2-hydroxyglutaric acid and alpha-ketoglutaric acid, which is essential for normal cellular metabolism.
Cellular Effects
2-Hydroxyglutaric acid has profound effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, mutations in isocitrate dehydrogenase (IDH1 and IDH2) lead to the accumulation of D-2-hydroxyglutaric acid, which inhibits alpha-ketoglutarate-dependent enzymes, including histone lysine demethylases . This inhibition results in a hypermethylated state of DNA and histones, altering gene expression and potentially activating oncogenes while inactivating tumor-suppressor genes .
Molecular Mechanism
The molecular mechanism of 2-hydroxyglutaric acid involves its interaction with various biomolecules. D-2-hydroxyglutaric acid, produced by mutations in IDH1 and IDH2, accumulates and inhibits alpha-ketoglutarate-dependent enzymes . This inhibition disrupts normal cellular processes, leading to changes in gene expression and cellular metabolism. Additionally, 2-hydroxyglutaric acid can be converted back to alpha-ketoglutaric acid either enzymatically or non-enzymatically, highlighting the dynamic nature of its molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-hydroxyglutaric acid can change over time. Studies have shown that the stability and degradation of 2-hydroxyglutaric acid can influence its long-term effects on cellular function. For example, the accumulation of 2-hydroxyglutaric acid in body fluids is a hallmark of 2-hydroxyglutaric acidurias, which cause progressive neurological impairment . The temporal dynamics of 2-hydroxyglutaric acid’s effects are crucial for understanding its role in metabolic disorders.
Dosage Effects in Animal Models
The effects of 2-hydroxyglutaric acid vary with different dosages in animal models. High doses of 2-hydroxyglutaric acid have been associated with toxic effects, including neurological impairment and metabolic disturbances . In canine models, elevated levels of L-2-hydroxyglutaric acid have been linked to progressive neurological dysfunction, highlighting the importance of dosage in understanding the compound’s impact .
Metabolic Pathways
2-Hydroxyglutaric acid is involved in several metabolic pathways. It is produced by hydroxyacid-oxoacid transhydrogenase and can be converted to alpha-ketoglutaric acid by 2-hydroxyglutarate dehydrogenase . These metabolic pathways are essential for maintaining cellular energy balance and metabolic flux. The accumulation of 2-hydroxyglutaric acid disrupts these pathways, leading to metabolic disorders .
Transport and Distribution
The transport and distribution of 2-hydroxyglutaric acid within cells and tissues involve specific transporters and binding proteins. In humans, the compound is transported across cellular membranes and distributed to various tissues, including the brain . The accumulation of 2-hydroxyglutaric acid in specific tissues can lead to localized metabolic disturbances and contribute to disease pathology .
Subcellular Localization
The subcellular localization of 2-hydroxyglutaric acid affects its activity and function. In cells, 2-hydroxyglutaric acid is found in the cytosol and mitochondria, where it interacts with various enzymes and metabolic pathways . The localization of 2-hydroxyglutaric acid is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
准备方法
合成路线和反应条件
?-羟基戊二酸可以通过使用特定酶对2-氧戊二酸(2-OG)进行生物转化来合成。 例如,在生物素和氮限制的需氧生长条件下,谷氨酸棒杆菌中hgdH基因的过表达已被证明可以有效地产生2-羟基戊二酸 .
工业生产方法
?-羟基戊二酸的工业生产通常涉及微生物发酵过程。谷氨酸棒杆菌等细菌的工程菌株在特定条件下培养,以最大限度地提高化合物的产量。 利用谷氨酸棒杆菌开发的生产体系已实现2-羟基戊二酸的最高报道滴度和产量 .
化学反应分析
?-羟基戊二酸会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂和条件包括:
相似化合物的比较
?-羟基戊二酸与其他羟基酸相似,例如:
乳酸: 两者都是羟基酸,但乳酸的结构更简单,代谢作用不同。
苹果酸: 参与柠檬酸循环的另一种羟基酸,但具有不同的化学性质和生物学功能。
α-酮戊二酸: 柠檬酸循环中的关键中间体,结构相似,但在代谢中发挥着不同的作用.
属性
IUPAC Name |
2-hydroxypentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXBTNAVRSUOJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40951-21-1 (di-hydrochloride salt) | |
| Record name | alpha-Hydroxyglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002889318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40864360 | |
| Record name | 2-Hydroxypentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxyglutarate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2889-31-8 | |
| Record name | (±)-2-Hydroxyglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2889-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hydroxyglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002889318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYGLUTARIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS4M3UYS95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxyglutarate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the two main types of 2-hydroxyglutaric aciduria, and how are they differentiated?
A1: The two main types are D-2-hydroxyglutaric aciduria and L-2-hydroxyglutaric aciduria. They are differentiated based on which enantiomer of 2-hydroxyglutaric acid is found in excess in the urine of patients. [] Accurate diagnosis relies on determining if the excess enantiomer is D-2-hydroxyglutaric acid or L-2-hydroxyglutaric acid. [, , ]
Q2: What is the biochemical hallmark of L-2-hydroxyglutaric aciduria?
A2: The biochemical hallmark is the accumulation of L-2-hydroxyglutaric acid in cerebrospinal fluid, plasma, and urine. []
Q3: What are the typical clinical manifestations of L-2-hydroxyglutaric aciduria?
A3: Common symptoms include mental retardation, seizures, and ataxia. [] Other symptoms include psychomotor regression starting in infancy, mild choreodystonia, pyramidal signs, and epilepsy. []
Q4: What are the characteristic neuroimaging findings in L-2-hydroxyglutaric aciduria?
A4: Brain MRI typically reveals bilateral symmetrical abnormalities in subcortical white matter, basal ganglia, and dentate nucleus. [] Confluent subcortical white matter lesions and minimal basal ganglia abnormalities are also observed. []
Q5: What is the genetic basis of L-2-hydroxyglutaric aciduria?
A6: L-2-hydroxyglutaric aciduria is caused by mutations in the L2HGDH gene located on chromosome 14q22.1. [] This gene encodes L-2-hydroxyglutarate dehydrogenase, an enzyme responsible for metabolizing L-2-hydroxyglutaric acid to α-ketoglutarate. []
Q6: What is the function of the enzyme L-2-hydroxyglutarate dehydrogenase?
A7: This enzyme catalyzes the oxidation of L-2-hydroxyglutarate to α-ketoglutarate. [] It is a flavin adenine dinucleotide (FAD)-dependent enzyme primarily found in the liver and kidneys but also present in lower levels in the heart, brain, and other tissues. []
Q7: What are the potential therapeutic targets for L-2-hydroxyglutaric aciduria?
A8: While no cure exists, some patients may benefit from high doses of riboflavin (vitamin B2) and levocarnitine. [] These treatments may improve behavioral symptoms and potentially slow disease progression. []
Q8: Is there a link between L-2-hydroxyglutaric aciduria and brain tumors?
A9: Yes, an increased incidence of brain tumors has been observed in some patients with L-2-hydroxyglutaric aciduria. [, ] Further research is needed to fully understand the relationship between elevated L-2-hydroxyglutaric acid levels and tumorigenesis.
Q9: What is the significance of the c.169G>A mutation in the L2HGDH gene?
A10: This mutation has been found in L-2-hydroxyglutaric aciduria patients of different ethnicities, including Italian, Portuguese, and Arab populations. [] While the reoccurrence of the same mutation in diverse populations is rare, the c.169G>A mutation appears to have arisen independently in Arab patients. []
Q10: What animal models are available for studying L-2-hydroxyglutaric aciduria?
A11: Staffordshire Bull Terriers have been identified as a spontaneous model for L-2-hydroxyglutaric aciduria. [, ] These dogs exhibit similar clinical signs to humans, including seizures, ataxia, dementia, and tremors, making them valuable for investigating the disease mechanism and potential therapies. [, ]
Q11: How is D-2-hydroxyglutaric aciduria diagnosed?
A12: Similar to L-2-hydroxyglutaric aciduria, diagnosis relies on detecting elevated D-2-hydroxyglutaric acid in body fluids using techniques like gas chromatography-mass spectrometry. []
Q12: What are the characteristic neuroimaging findings in D-2-hydroxyglutaric aciduria?
A13: Typical MRI findings include delayed cerebral maturation, ventricular abnormalities, and sub-ependymal cysts, particularly in the first few months of life. []
Q13: What is the potential link between D-2-hydroxyglutaric aciduria and glutaric aciduria type 1?
A14: While the exact relationship remains unclear, a study reported siblings diagnosed with both conditions. [] The sibling with glutaric aciduria type 1 also exhibited a slight increase in D-2-hydroxyglutaric acid excretion. [] Further research is needed to determine any pathophysiological link between these disorders.
Q14: What is the significance of 2-hydroxyglutaric acid in cancer research?
A15: 2-Hydroxyglutaric acid, particularly its D-enantiomer, is considered an oncometabolite. [, ] Its accumulation, often due to mutations in isocitrate dehydrogenase enzymes (IDH1 and IDH2), is linked to various cancers. [, ]
Q15: How do mutant IDH1 inhibitors exert their anti-cancer effects?
A16: These inhibitors selectively target mutant IDH1, preventing the conversion of α-ketoglutarate to D-2-hydroxyglutaric acid. [] By reducing D-2-hydroxyglutaric acid levels, these inhibitors aim to reverse the oncometabolite's effects on cell proliferation and differentiation. []
Q16: How does the mechanism of action differ between wild-type and mutant IDH1 inhibitors?
A17: Mutant-selective IDH1 inhibitors typically bind to an allosteric site on the enzyme, competing with magnesium ions essential for catalytic activity. [] This binding disrupts the metal-binding network, specifically targeting the mutant enzyme while leaving the wild-type IDH1 relatively unaffected. []
Q17: What are the analytical challenges associated with 2-hydroxyglutaric acid analysis?
A18: One challenge is the need for chiral separation to differentiate between D- and L-enantiomers, as they have distinct biological properties and clinical significance. [, , ]
Q18: What methods are commonly used for the chiral separation and analysis of 2-hydroxyglutaric acid?
A18: Several techniques are employed, including:
- Chiral derivatization combined with gas chromatography and mass spectrometry (GC/MS): This involves reacting 2-hydroxyglutaric acid with a chiral reagent, followed by separation and detection using GC/MS. [, ]
- Chiral liquid chromatography tandem mass spectrometry (LC-MS/MS): This technique utilizes a chiral stationary phase in the chromatography column to separate the enantiomers, which are then detected by mass spectrometry. [, , ]
- Capillary electrophoresis with capacitively coupled contactless conductivity detection: This method separates the enantiomers based on their differential migration in an electric field using a chiral selector, followed by detection using a contactless conductivity detector. []
Q19: What are the advantages of using chiral derivatization in 2-hydroxyglutaric acid analysis?
A20: This method enhances the sensitivity and selectivity of analysis, enabling the detection of 2-hydroxyglutaric acid enantiomers at low concentrations in complex biological matrices. []
Q20: What are the limitations of conventional methods for 2-hydroxyglutaric acid enantiomer separation?
A21: Traditional techniques often require multiple analytical instruments, specialized expertise, and long run times, limiting their practicality for high-throughput clinical analysis. []
Q21: What novel approaches are being explored for rapid chiral discrimination of 2-hydroxyglutaric acid?
A22: One promising approach combines chiral derivatization with field asymmetric waveform ion mobility spectrometry/mass spectrometry (FAIMS/MS). [] This method utilizes a chiral derivatizing reagent and the differential mobility of enantiomer ions in an electric field for rapid separation (less than 1 second) and detection. []
Q22: What is the significance of detecting D-2-hydroxyglutaric acid in cancer patients?
A23: Elevated D-2-hydroxyglutaric acid in tumors can indicate the presence of specific pathogenic mutations, particularly in IDH1 and IDH2 genes. [] Monitoring D-2-hydroxyglutaric acid levels could potentially serve as a biomarker for diagnosing these mutations and monitoring treatment response. []
Q23: What is the role of 2-hydroxyglutaric acid in fungal metabolism?
A24: In Aspergillus glaucus, 2-hydroxyglutaric acid is an intermediate in the metabolism of propionate. [] The fungus incorporates glyoxylic acid into 2-hydroxyglutaric acid, which is then further metabolized, likely to lactate and acetate. [, ]
Q24: What is the potential connection between the serA gene and human 2-hydroxyglutaric aciduria?
A25: The serA gene in Escherichia coli encodes 3-phosphoglycerate dehydrogenase, an enzyme involved in L-serine biosynthesis. [] Interestingly, this enzyme also exhibits an alpha-ketoglutarate reductase activity, catalyzing the formation of both D- and L-2-hydroxyglutaric acid. [] This finding suggests that a mutation in the human homolog of the serA gene could potentially contribute to D- and L-2-hydroxyglutaric aciduria. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


